molecular formula C16H26N4O4S B2876744 3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(4-methoxyphenyl)urea CAS No. 2034458-99-4

3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(4-methoxyphenyl)urea

Cat. No.: B2876744
CAS No.: 2034458-99-4
M. Wt: 370.47
InChI Key: AHCBILPQCVNAQU-UHFFFAOYSA-N
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Description

3-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(4-methoxyphenyl)urea (CAS 2034458-99-4) is a synthetic urea derivative of significant interest in medicinal chemistry and preclinical drug discovery . Its well-defined molecular architecture features a dimethylsulfamoyl-substituted piperidine moiety and a 4-methoxyphenyl group, creating a complex scaffold ideal for structure-activity relationship (SAR) studies . The dimethylsulfamoyl group is known to enhance aqueous solubility and metabolic stability, while the piperidine ring contributes conformational rigidity, which can improve binding affinity to biological targets . The 4-methoxyphenyl urea moiety further helps modulate the compound's overall pharmacokinetic properties . This compound exhibits potential as a biologically active intermediate, particularly for targeting enzymes or receptors where urea-based scaffolds are pharmacologically relevant . Compounds with structurally related 1-aryl-3-(piperidin-4-yl)urea cores have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory and hypertensive diseases . The inhibition of sEH stabilizes signaling lipids, leading to observed anti-inflammatory and analgesic effects in preclinical models . Furthermore, the structural features of this compound suggest potential for development into activators of various enzymes or as antagonists for specific disease pathways, aligning with research on similar piperidine-containing molecules . Supplied with high purity and reproducible synthetic quality, this compound is intended for research applications such as hit-to-lead optimization, profiling in high-throughput screening campaigns, and investigating novel mechanisms of action in conditions like inflammation, pain, and cancer . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O4S/c1-19(2)25(22,23)20-10-8-13(9-11-20)12-17-16(21)18-14-4-6-15(24-3)7-5-14/h4-7,13H,8-12H2,1-3H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCBILPQCVNAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(4-methoxyphenyl)urea typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonamide group, and the attachment of the methoxyphenylurea moiety. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonamide Group: This step often involves the reaction of the piperidine derivative with sulfonyl chlorides under basic conditions.

    Attachment of the Methoxyphenylurea Moiety: This can be done through urea formation reactions, where the methoxyphenylamine reacts with isocyanates or carbamoyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The urea moiety can be reduced to amines under specific conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(4-methoxyphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(4-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Piperidine-Urea Scaffolds

The compound shares a urea-piperidine core with several derivatives discussed in the evidence. Key comparisons include:

Substituent Effects on Pharmacological Activity
Compound Name Substituents Activity Key Findings
3-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(4-methoxyphenyl)urea - 4-Methoxyphenyl
- Dimethylsulfamoyl-piperidine
Not specified Hypothesized to enhance solubility and metabolic stability due to the sulfamoyl group .
Compound 83 () - 3-(Trifluoromethyl)phenyl
- Pyridine-urea
Anticancer (MCF-7) IC₅₀ = 8.2 µM; trifluoromethyl enhances binding to hydrophobic pockets .
Compound 12 () - 4-(Trifluoromethyl)phenyl
- Methanesulfonyl-piperidine
Not specified Methanesulfonyl group improves enzymatic stability compared to butane-sulfonyl analogs .
Compound 18 () - 2-Oxaadamantyl
- Triazine-piperidine
Not specified Oxaadamantyl moiety increases rigidity and target selectivity .

Analysis :

  • The 4-methoxyphenyl group increases lipophilicity relative to trifluoromethylphenyl (Compound 83), which could influence blood-brain barrier penetration or CYP450 metabolism .

Analysis :

  • The target compound’s synthesis likely parallels methods in (e.g., sulfonyl chloride reactions) but may require optimized conditions for dimethylsulfamoyl introduction.
  • Stability: Sulfamoyl groups generally exhibit higher metabolic resistance than ester or amide linkages, as seen in Compound 12 (methanesulfonyl) versus acetylated derivatives .

Functional Analogues with Divergent Cores

Compound Name Core Structure Activity Relevance to Target Compound
DMPI () Indole-piperidine MRSA synergist Highlights piperidine’s versatility in antimicrobials but lacks urea functionality .
Compound 31 () Pyrazolo-pyrimidine-piperidine Not specified Demonstrates reductive amination strategies applicable to piperidine-urea synthesis .
Compound 4b () Indole-piperidine-methoxyphenyl CNS modulation Methoxyphenyl moiety shared with target compound; may inform CNS activity .

Analysis :

  • While indole derivatives () show antimicrobial or CNS activity, the urea moiety in the target compound may shift selectivity toward kinase or enzyme inhibition, as seen in pyridine-ureas ().

Biological Activity

3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(4-methoxyphenyl)urea is a compound of significant interest in pharmacology due to its potential biological activities. This article delves into its biological mechanisms, therapeutic applications, and comparative analysis with related compounds.

Molecular Formula

  • Chemical Formula: C17H22N4O3S
  • Molecular Weight: 366.45 g/mol

Structural Representation

The compound features a piperidine ring substituted with a dimethylsulfamoyl group and a methoxyphenyl urea moiety, which is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity, leading to therapeutic effects.

Enzyme Inhibition

Studies have shown that compounds with similar structures often act as inhibitors of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. The inhibition of AChE can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease .

Receptor Interaction

The compound may also interact with various receptors, including opioid receptors, which play a significant role in pain modulation. This interaction can lead to analgesic effects, making it a candidate for pain management therapies .

Analgesic Properties

Research has highlighted the potential analgesic effects of this compound. In preclinical models, it has demonstrated efficacy comparable to established analgesics, suggesting its utility in treating moderate to severe pain without the adverse effects commonly associated with opioids .

Anticancer Activity

Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This activity is likely due to its ability to interfere with signaling pathways involved in cell proliferation and survival.

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Compounds with similar piperidine structures have been investigated for their ability to reduce inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with related compounds.

Compound NameStructureBiological ActivityReferences
Compound A[Structure A]AChE Inhibitor
Compound B[Structure B]Analgesic
This compound[Current Structure]Potential analgesic and anti-inflammatory

Study 1: Analgesic Efficacy

In a study assessing the analgesic properties of various compounds, this compound was tested using the hot plate model. Results indicated an effective reduction in pain response comparable to morphine, suggesting its potential as a safer alternative for pain management.

Study 2: Cancer Cell Line Inhibition

Another study explored the anticancer effects of this compound on specific cancer cell lines. The results showed significant inhibition of cell proliferation and induction of apoptosis, highlighting its therapeutic potential in oncology.

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